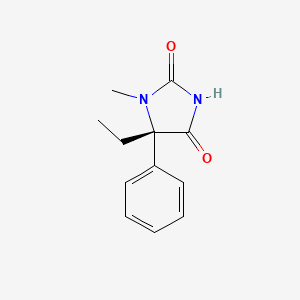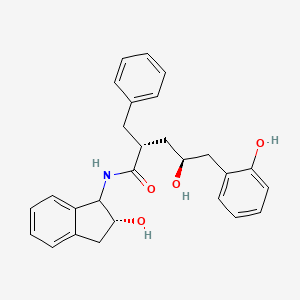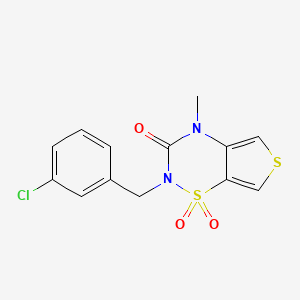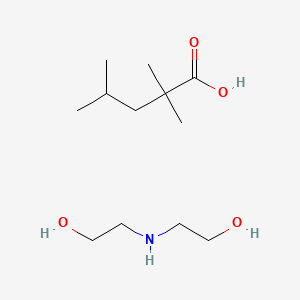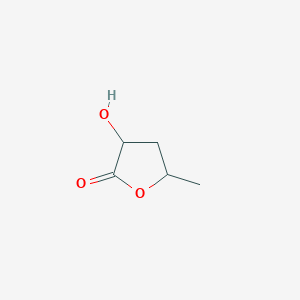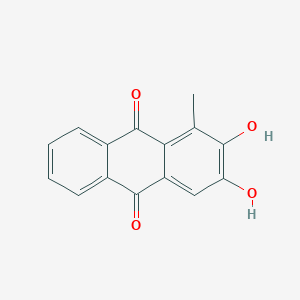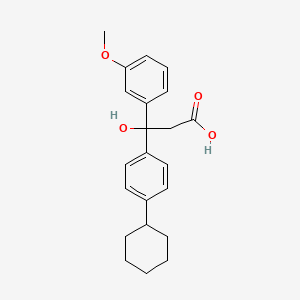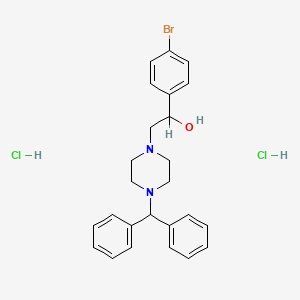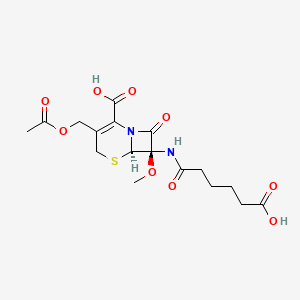
Gramilaurone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramilaurone is a naturally occurring sesquiterpenoid epoxide known for its broad range of biological activities. It is a member of the trichothecene family, which are compounds produced by various species of the Fusarium fungus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gramilaurone typically involves the isolation of the compound from Fusarium species cultures. The process includes cultivating the fungus under specific conditions that promote the production of trichothecenes, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific fungal strains. advancements in biotechnology and fermentation processes have made it possible to produce this compound in larger quantities by optimizing the growth conditions of Fusarium species .
Analyse Chemischer Reaktionen
Types of Reactions
Gramilaurone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Gramilaurone has a wide range of applications in scientific research:
Wirkmechanismus
Gramilaurone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation phase of translation, preventing the synthesis of new proteins. This action is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxynivalenol: Another trichothecene with similar inhibitory effects on protein synthesis.
T-2 Toxin: A trichothecene known for its potent cytotoxic effects.
Nivalenol: Similar in structure and function to Gramilaurone, with comparable biological activities.
Uniqueness
This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .
Eigenschaften
CAS-Nummer |
135024-45-2 |
|---|---|
Molekularformel |
C15H22O7 |
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
InChI-Schlüssel |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
Kanonische SMILES |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


